molecular formula C8H6ClIO4S B1517945 Methyl 5-(chlorosulfonyl)-2-iodobenzoate CAS No. 1065102-81-9

Methyl 5-(chlorosulfonyl)-2-iodobenzoate

Cat. No.: B1517945
CAS No.: 1065102-81-9
M. Wt: 360.55 g/mol
InChI Key: YZSOCOKTNYPOFU-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-iodobenzoate: is an organic compound belonging to the class of aromatic esters. It contains a methyl ester group attached to a chlorosulfonyl-substituted benzoic acid ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-iodobenzoic acid as the starting material.

  • Chlorosulfonylation Reaction: The 2-iodobenzoic acid undergoes chlorosulfonylation, where chlorine and sulfur dioxide are introduced to form the chlorosulfonyl group.

  • Esterification: The resulting chlorosulfonyl-2-iodobenzoic acid is then esterified with methanol to produce the final product, this compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chlorosulfonyl group.

  • Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: The chlorosulfonyl group can be reduced to a sulfonic acid group.

  • Substitution Products: Different halides or other functional groups can replace the iodine atom.

Scientific Research Applications

Chemistry: Methyl 5-(chlorosulfonyl)-2-iodobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving iodine-containing compounds. Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(chlorosulfonyl)-2-iodobenzoate exerts its effects involves its interaction with molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The iodine atom can participate in halogen bonding, influencing the compound's biological activity.

Comparison with Similar Compounds

  • Methyl 5-(chlorosulfonyl)-2-methylbenzoate

  • Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate

  • Methyl 5-(chlorosulfonyl)furan-3-carboxylate

This comprehensive overview highlights the significance of Methyl 5-(chlorosulfonyl)-2-iodobenzoate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSOCOKTNYPOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276906
Record name Methyl 5-(chlorosulfonyl)-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065102-81-9
Record name Methyl 5-(chlorosulfonyl)-2-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065102-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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